2-((4-(2-(1H-indol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[(2-indol-1-ylacetyl)amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c22-21(26)17-8-2-4-10-19(17)27-14-6-5-12-23-20(25)15-24-13-11-16-7-1-3-9-18(16)24/h1-4,7-11,13H,12,14-15H2,(H2,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPAZRMQZVTGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors. These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
The compound 2-((4-(2-(1H-indol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety, which is commonly associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of indole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that related indole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to modulate the activity of enzymes involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Studies indicate that derivatives of indole can exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial effects, making them candidates for further development as antimicrobial agents .
Data Tables
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 5.0 | |
| Anticancer | HT-29 (Colon) | 3.5 | |
| Antimicrobial | E. coli | 10.0 | |
| Antimicrobial | S. aureus | 8.5 |
Case Study 1: Anticancer Efficacy
In a controlled study involving the administration of the compound to MCF-7 breast cancer cells, researchers observed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 5 µM, indicating significant potency compared to standard chemotherapy agents.
Case Study 2: Antimicrobial Testing
A series of tests were conducted on the compound against common bacterial strains. The results showed that at a concentration of 10 µM, the compound effectively inhibited the growth of E. coli and S. aureus, suggesting potential as a new antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-((4-(2-(1H-indol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide with analogous benzamide-based compounds, focusing on structural variations, target specificity, and biological activity.
Benzoxazole-Based VEGFR-2 Inhibitors (8a–m)
Compounds such as 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide (8a) and 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide (8b) () share the benzamide backbone but replace the indole group with benzoxazole-thioether moieties. These derivatives exhibit potent VEGFR-2 inhibition (IC50 values < 100 nM) and apoptosis induction in cancer cells. The sulfur atom in the thioacetamido linker enhances electron delocalization, improving target engagement compared to the oxygen-based linker in the target compound .
| Feature | Target Compound | Compound 8a/8b |
|---|---|---|
| Core Structure | Benzamide + indole | Benzamide + benzoxazole |
| Linker | Acetamido + but-2-yn-1-yl | Thioacetamido |
| Key Target | Not reported | VEGFR-2 (IC50 ~50 nM) |
| Biological Activity | Hypothesized anti-cancer | Confirmed apoptosis induction |
Benzimidazole-Based IDO1 Inhibitors (e.g., Compound 37)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-2-methylbenzamide (37) () replaces the indole with a benzimidazole group, which confers selectivity for indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tumor immune evasion. The benzimidazole’s planar structure enhances π-π stacking with the IDO1 active site, whereas the target compound’s indole may exhibit broader off-target effects due to its prevalence in natural ligands .
Imidazo[1,2-a]pyridine Anti-Inflammatory Agents
Compounds like N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide () demonstrate high anti-inflammatory activity (comparable to aspirin) via COX-2 inhibition. The imidazo[1,2-a]pyridine moiety provides a larger aromatic surface for hydrophobic interactions, unlike the smaller indole in the target compound. This suggests the target compound may require structural optimization for anti-inflammatory applications .
Piperidine/Cyclopropyl Hybrids (e.g., MC4381)
N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-4-((4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzamide (70a, MC4381) () incorporates a polyethylene glycol (PEG) linker and piperidine/cyclopropyl motifs, enabling blood-brain barrier penetration. The target compound’s acetylene linker may limit solubility, reducing bioavailability for CNS targets .
Key Research Findings and Gaps
- Structural Insights : The acetylene spacer in the target compound may improve rigidity but could hinder solubility. Replacing oxygen with sulfur (as in 8a/8b) or adding PEG linkers (as in 70a) might enhance pharmacokinetics .
- Biological Data: No direct activity data are available for the target compound, unlike its analogs with confirmed VEGFR-2 or IDO1 inhibition. This limits mechanistic comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
